

Technical Guide: Z-Arg-Arg-AMC Hydrochloride

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Compound of Interest

Compound Name: Z-Arg-Arg-AMC hydrochloride

Cat. No.: B590493

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Z-Arg-Arg-AMC hydrochloride**, a crucial tool for studying protease activity. This document outlines its chemical and physical properties, storage and stability information, detailed experimental protocols for its use, and its relevance in cellular signaling pathways.

Core Compound Information

Z-Arg-Arg-AMC hydrochloride is a fluorogenic substrate primarily used to measure the enzymatic activity of Cathepsin B, a lysosomal cysteine protease.^[1] The substrate consists of a dipeptide sequence (Arginine-Arginine) that is preferentially cleaved by Cathepsin B, linked to the fluorescent reporter group 7-amino-4-methylcoumarin (AMC).^[1] In its intact, uncleaved form, the molecule is non-fluorescent. Upon enzymatic cleavage by Cathepsin B, the free AMC group is liberated, emitting a fluorescent signal that can be quantified to determine enzyme activity.^{[1][2]}

CAS Number: 136132-67-7^[3]

Physicochemical and Handling Data

Proper handling and storage are critical for the reliable performance of **Z-Arg-Arg-AMC hydrochloride** in experimental assays. The following tables summarize its key properties and recommended storage conditions.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₃₉ N ₉ O ₆ (as free base)	
C ₃₀ H ₄₀ ClN ₉ O ₆ (as hydrochloride)	[3]	
Molecular Weight	621.69 g/mol	
658.15 g/mol	[3]	
Appearance	White to off-white solid/powder	[3]
Purity	>96%	[4]
Excitation Wavelength	~360-380 nm	[4]
Emission Wavelength	~440-460 nm	[4]

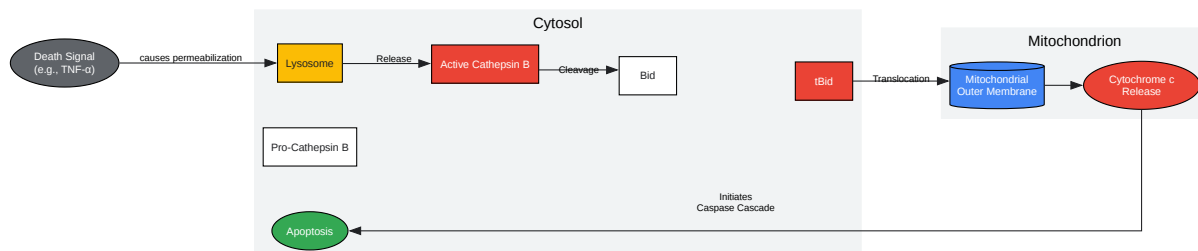
Note: Discrepancies in molecular formula and weight may exist between different suppliers and whether the value is for the hydrochloride salt or the free base.

Table 2: Solubility and Stability

Condition	Recommendation	Source(s)
Solvent	Soluble in DMSO. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic.	
Powder Storage	Store at -20°C, sealed, and protected from moisture.	
Stock Solution Storage	Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months. Solutions should be sealed and protected from moisture.	[3]

Signaling Pathway Involvement: Cathepsin B in Apoptosis

Cathepsin B plays a significant role in various physiological and pathological processes, including apoptosis (programmed cell death).[1] Under cellular stress or upon receiving specific death signals (e.g., from TNF- α), lysosomal membrane permeabilization can occur, leading to the release of Cathepsin B into the cytosol.[5][6] In the cytosol, Cathepsin B can initiate a cascade of events leading to apoptosis. One key mechanism is the cleavage of the pro-apoptotic Bcl-2 family member, Bid, into its truncated form, tBid.[7][8] tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase-dependent execution phase of apoptosis.[5][9] This pathway highlights Cathepsin B as a critical initiator in certain apoptotic contexts.[6]



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Cathepsin B-mediated apoptotic signaling pathway.

Experimental Protocols

The following is a detailed protocol for measuring Cathepsin B activity in live cells using **Z-Arg-Arg-AMC hydrochloride** with a fluorescence microplate reader. This method allows for quantitative analysis of enzyme activity in response to various experimental treatments.

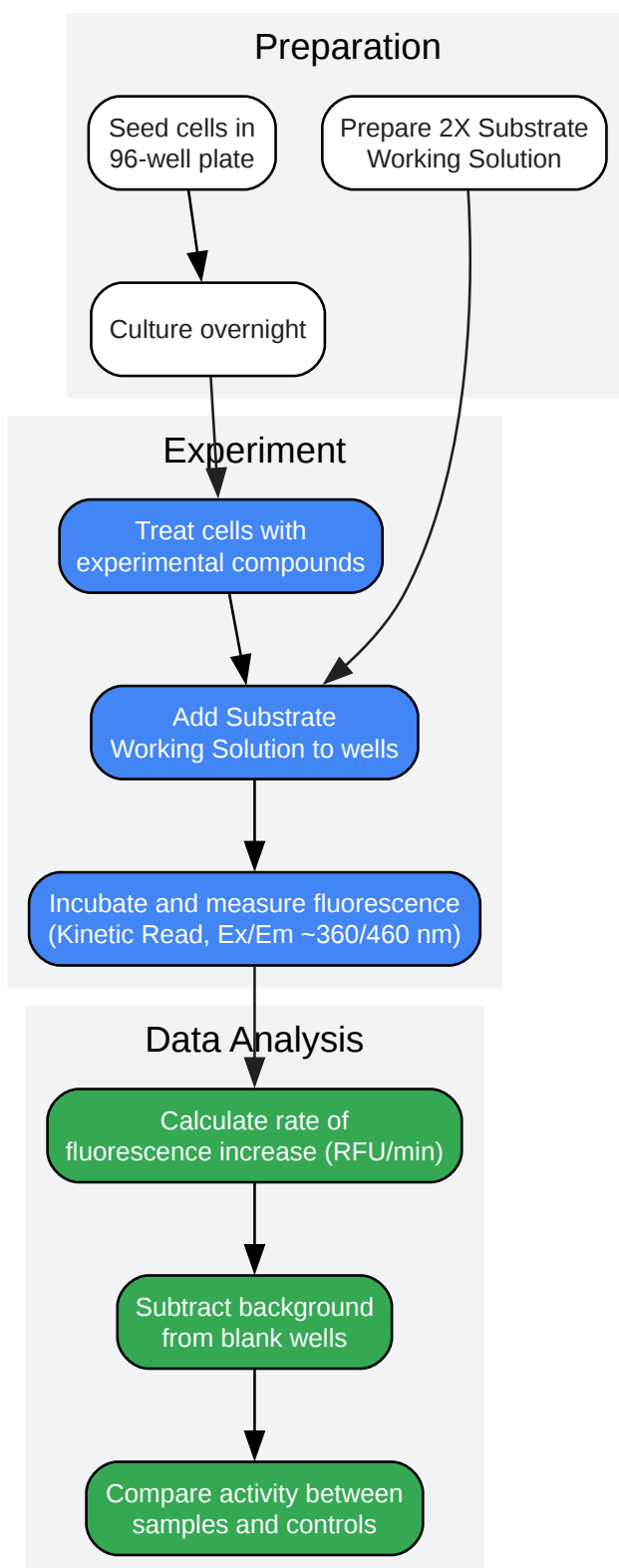
Reagent Preparation

- Assay Buffer: Prepare an appropriate buffer with a neutral pH (e.g., pH 7.4). For cysteine proteases like Cathepsin B, including a reducing agent such as Dithiothreitol (DTT) in the buffer is often necessary for full activity.
- Substrate Stock Solution (10 mM):
 - Allow the vial of **Z-Arg-Arg-AMC hydrochloride** powder to equilibrate to room temperature before opening to prevent condensation.
 - Carefully weigh the desired amount of powder.
 - Dissolve in fresh, anhydrous DMSO to a final concentration of 10 mM. (e.g., For 1 mg of powder with a MW of 658.15, add approximately 152 μ L of DMSO).
 - Vortex thoroughly until fully dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
 - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
- Substrate Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration (e.g., a 2X working solution of 10-200 μ M) in pre-warmed, serum-free cell culture medium. Protect this solution from light.[\[1\]](#)
- (Optional) Inhibitor Control: Prepare a stock solution of a specific Cathepsin B inhibitor (e.g., 10 mM CA-074 in DMSO) for use as a negative control.[\[1\]](#)

Assay Procedure (96-Well Plate Format)

- Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 1×10^4 to 5×10^4 cells per well. Culture overnight to allow for cell adherence.[\[1\]](#)
- Experimental Treatment: Treat cells with the compounds of interest for the desired duration.
- Plate Setup: Designate wells for each condition:

- Sample Wells: Cells treated with the experimental compound.
- Negative Control Wells: Untreated cells.
- Inhibitor Control Wells: Cells pre-treated with a Cathepsin B inhibitor (e.g., for 30-60 minutes) prior to adding the substrate.^[1]
- Blank Wells: Medium only (no cells) plus the substrate working solution to measure background fluorescence.^[1]
- Initiate Reaction: Remove the culture medium from the wells. Add an equal volume of the 2X substrate working solution to each well to start the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
 - Measure fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
 - Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Data Analysis: The rate of increase in fluorescence (RFU/min) is directly proportional to the Cathepsin B activity in the sample. Subtract the background fluorescence (from blank wells) and compare the rates between different experimental conditions.



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